3-chloro-2,2-dimethyl-N-(2,3,4,5,6-pentafluorophenyl)propanamide
Description
Properties
IUPAC Name |
3-chloro-2,2-dimethyl-N-(2,3,4,5,6-pentafluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF5NO/c1-11(2,3-12)10(19)18-9-7(16)5(14)4(13)6(15)8(9)17/h3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIGEDRRVFEFFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=C(C(=C(C(=C1F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-chloro-2,2-dimethyl-N-(2,3,4,5,6-pentafluorophenyl)propanamide is D-alanine–D-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antibacterial drugs.
Mode of Action
It is believed to interact with its target, d-alanine–d-alanine ligase, and inhibit its function. This inhibition disrupts the synthesis of the bacterial cell wall, leading to bacterial cell death.
Biochemical Pathways
The compound affects the bacterial cell wall synthesis pathway . By inhibiting D-alanine–D-alanine ligase, it disrupts the formation of the peptidoglycan layer of the bacterial cell wall. The downstream effect of this disruption is the death of the bacterial cell due to the loss of structural integrity.
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable. These properties are crucial in determining the compound’s bioavailability, efficacy, and potential side effects.
Scientific Research Applications
The compound 3-chloro-2,2-dimethyl-N-(2,3,4,5,6-pentafluorophenyl)propanamide is a specialized chemical with various applications in scientific research and industry. This article explores its applications across different fields, supported by data tables and case studies.
Pharmaceutical Development
This compound has been studied for its potential as a pharmaceutical intermediate. Its unique fluorinated structure can enhance biological activity and selectivity in drug design. For instance:
- Antiviral Agents : Research indicates that compounds with similar structures exhibit antiviral properties due to their ability to interfere with viral replication processes.
- Anticancer Research : The incorporation of fluorine atoms is known to improve the metabolic stability of drug candidates, making this compound a candidate for further exploration in anticancer drug synthesis.
Agrochemical Applications
The compound's chlorinated and fluorinated characteristics make it suitable for use in agrochemicals:
- Pesticides : The compound can be modified to develop new pesticides that are more effective against resistant strains of pests. Case studies have shown that fluorinated compounds often exhibit enhanced insecticidal activity.
- Herbicides : Similar modifications can lead to the development of herbicides with improved selectivity and lower toxicity to non-target species.
Material Science
In material science, this compound can be utilized in:
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance.
- Coatings : Its fluorinated nature allows for the creation of coatings with low surface energy, resulting in water-repellent properties.
Analytical Chemistry
The compound serves as a standard or reference material in analytical chemistry:
- Spectroscopy Studies : Its distinct spectral properties can be utilized in techniques such as NMR and IR spectroscopy for identifying similar compounds.
- Chromatography : It can be used as a marker or internal standard in chromatographic methods due to its unique retention characteristics.
Case Study 1: Antiviral Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antiviral activity against specific viral strains. The study highlighted the compound's mechanism of action involving the inhibition of viral polymerase enzymes.
Case Study 2: Pesticidal Efficacy
Research conducted on modified versions of this compound showed promising results as a new class of insecticides. Field trials indicated a higher efficacy rate compared to existing products on the market while maintaining lower toxicity levels for beneficial insects.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Atom
The chlorine atom at the C-3 position is a primary site for nucleophilic substitution due to steric accessibility and electron-withdrawing effects from adjacent groups.
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Key Insight : The dimethyl groups at C-2 enhance steric hindrance, favoring trans-selectivity in cycloadditions .
Functionalization of the Amide Group
The amide moiety undergoes selective modifications under controlled conditions.
| Reaction Type | Conditions | Products | Notes | Reference |
|---|---|---|---|---|
| Reductive Amination | LiAlH₄, THF | 3-Chloro-2,2-dimethylpropylamine | Requires anhydrous | |
| Oxidation | Mn(OAc)₃, AcOH | Nitrile derivatives | Low yield (~25%) |
Electrophilic Aromatic Substitution (EAS)
The pentafluorophenyl ring exhibits limited EAS due to extreme electron deficiency but participates in radical-mediated reactions.
| Reaction Type | Conditions | Products | Outcome | Reference |
|---|---|---|---|---|
| Radical Bromination | NBS, AIBN, CCl₄ | 4-Bromo-pentafluorophenyl adduct | Para selectivity | |
| SNAr | KOtBu, DMF, 120°C | No reaction | Inert under mild SNAr |
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Rationale : Fluorine’s strong electron-withdrawing effect deactivates the ring toward conventional EAS .
Catalytic Transformations
Manganese and ruthenium complexes facilitate C–H activation in related propanamides:
| Catalyst System | Reaction | Products | Turnover (TON) | Reference |
|---|---|---|---|---|
| Mn(CF₃SO₃)₂ + AcOH | Alkane oxidation | Ketones/alcohols | Up to 970 | |
| RuTsDPEN | Asymmetric transfer hydrogenation | Chiral amines | 99.8% ee |
-
Application Potential : These systems may extend to the title compound for enantioselective synthesis .
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key features of 3-chloro-2,2-dimethyl-N-(2,3,4,5,6-pentafluorophenyl)propanamide with structurally related compounds:
*Calculated based on C₁₁H₈ClF₅NO.
Key Observations
Propanil’s dichlorophenyl group is less electronegative but effective in disrupting plant metabolic pathways .
Biological Activity :
- The trifluoromethyl derivative (G1L) exhibits potent inhibition of StaDdl, an enzyme critical for bacterial cell wall synthesis, via an allosteric mechanism .
- The target compound’s pentafluorophenyl group may further enhance inhibitory potency, though experimental validation is lacking in the provided evidence.
Propanil’s simpler structure contributes to its widespread use as a herbicide, balancing efficacy and environmental persistence .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 3-chloro-2,2-dimethyl-N-(2,3,4,5,6-pentafluorophenyl)propanamide, and how is purity optimized?
- Synthesis : The compound can be synthesized via nucleophilic acyl substitution. A typical route involves reacting 2,3,4,5,6-pentafluoroaniline with 3-chloro-2,2-dimethylpropanoyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is employed to isolate the product. Purity is verified via HPLC (≥98% purity threshold) and NMR spectroscopy to confirm the absence of unreacted starting materials or hydrolyzed byproducts .
Q. Which analytical techniques are most effective for structural characterization and quality control?
- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve the chloro-dimethylpropanamide backbone and pentafluorophenyl substituent. F NMR is critical for confirming the fluorine substitution pattern .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates the molecular ion peak (expected m/z: 343.03 for CHClFNO) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) monitors purity, while FTIR confirms functional groups (amide C=O stretch at ~1650 cm) .
Advanced Research Questions
Q. How does the pentafluorophenyl group influence the compound’s biochemical interactions and physicochemical properties?
- Electron-Withdrawing Effects : The pentafluorophenyl group enhances electrophilicity, potentially improving binding to hydrophobic enzyme pockets. Fluorine’s inductive effect stabilizes the amide bond against hydrolysis .
- Bioavailability : Fluorine substituents increase lipophilicity (logP ~3.2), enhancing membrane permeability. This is supported by comparative studies on analogous inhibitors like StaDdl (Ki = 4 μM), where fluorination improved target engagement .
Q. What crystallographic challenges arise with this compound, and how can they be mitigated?
- Crystal Packing : Bulky substituents (pentafluorophenyl, chloro-dimethyl groups) may hinder lattice formation. Co-crystallization with compatible solvents (e.g., dichloromethane/hexane) or use of seeding techniques can promote nucleation .
- Data Refinement : SHELXL-2018 is recommended for refining high-resolution X-ray data. Twinning or disorder in the pentafluorophenyl ring may require constraints (e.g., AFIX 66 for fluorine positional disorder) .
Q. What experimental approaches are used to study its allosteric inhibition mechanism?
- Kinetic Assays : Measure enzyme activity (e.g., D-alanyl-D-alanine ligase) in the presence of ATP and substrate analogs. Non-competitive inhibition profiles (unchanged K, reduced V) suggest allosteric modulation .
- Structural Biology : X-ray crystallography or cryo-EM of the enzyme-inhibitor complex identifies binding sites. Molecular dynamics simulations (AMBER/CHARMM) model conformational changes induced by the inhibitor .
Key Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
